3-Chloro-4-methoxyphenylalanine
Description
3-Chloro-4-methoxyphenylalanine is a synthetic aromatic amino acid derivative featuring a phenylalanine backbone substituted with a chlorine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position of the aromatic ring. This compound combines the structural features of phenylalanine—a critical building block in peptides and proteins—with halogen and alkoxy substituents that modulate its electronic, physical, and biochemical properties. Such modifications are often employed in medicinal chemistry to enhance bioavailability, target specificity, or metabolic stability .
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
FVFCTFGTAWTEIF-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Halogen and Alkoxy Groups
The interplay of chloro and methoxy substituents distinguishes 3-chloro-4-methoxyphenylalanine from analogs with alternative halogen or functional group combinations:
Key Observations :
Backbone Structure: Amino Acid vs. Amine Derivatives
The presence of a carboxylic acid group in this compound differentiates it from amine-based analogs:
- Phenethylamine Derivatives (e.g., 3-Chloro-4-methoxyphenethylamine HCl ): Lack the carboxylic acid, reducing polarity and hydrogen-bonding capacity. This may enhance blood-brain barrier penetration but limit solubility in aqueous environments.
- Benzylamine Derivatives (e.g., (3-chloro-4-methoxyphenyl)methanaminium hydrochloride ): Similarly lack the COOH group, favoring cationic forms at physiological pH, which could alter receptor-binding profiles compared to zwitterionic amino acids.
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